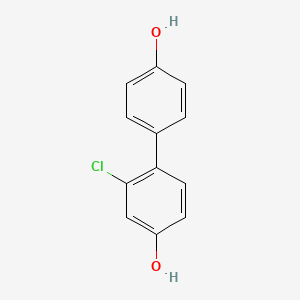

2-Chloro-(1,1'-biphenyl)-4,4'-diol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

56858-70-9 |

|---|---|

Molecular Formula |

C12H9ClO2 |

Molecular Weight |

220.65 g/mol |

IUPAC Name |

3-chloro-4-(4-hydroxyphenyl)phenol |

InChI |

InChI=1S/C12H9ClO2/c13-12-7-10(15)5-6-11(12)8-1-3-9(14)4-2-8/h1-7,14-15H |

InChI Key |

SDDOUBZCBHJDLO-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2=C(C=C(C=C2)O)Cl)O |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=C(C=C2)O)Cl)O |

Other CAS No. |

56858-70-9 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 1,1 Biphenyl 4,4 Diol and Analogues

Classical Coupling Reactions in Biphenyl (B1667301) Synthesis

Long-standing methods in organic synthesis provide foundational, albeit often harsh, routes to biphenyl structures.

Cadogan Coupling Approaches for 2-Chloro-(1,1'-biphenyl)-4,4'-diol

The Cadogan reaction involves the reductive cyclization of nitroarenes to form various heterocyclic compounds, and in an intermolecular sense, can be used for diaryl coupling. This approach is generally characterized by the deoxygenation of a nitro group using a trivalent phosphorus reagent, like triethyl phosphite. wikipedia.org A hypothetical Cadogan-type synthesis of a precursor to this compound would likely involve the coupling of a nitro-chlorobenzene derivative with another aromatic partner.

However, the Cadogan diaryl coupling reaction has significant drawbacks, including the need for high temperatures, often leading to poor selectivity and low yields, particularly for unsymmetrical products. uky.edu The formation of toxic by-products is another concern, making it a less favorable method compared to modern catalytic approaches. uky.edu

Ullmann Coupling Modifications for Biphenyl Diol Formation

The Ullmann coupling is a classical method that traditionally uses copper powder or copper salts to facilitate the coupling of two aryl halide molecules to form a biaryl. byjus.comorganic-chemistry.org This reaction typically requires high temperatures (often over 200°C) and can suffer from low yields. byjus.com

Reaction Mechanism: The mechanism is thought to involve the formation of an active copper(I) species. byjus.com This species undergoes oxidative addition with the aryl halide. A subsequent step, either involving a second oxidative addition/reductive elimination or a related pathway, results in the formation of the new carbon-carbon bond. byjus.comorganic-chemistry.org

For the synthesis of biphenyl diols, modifications would be necessary. A plausible route could involve the coupling of two protected phenol (B47542) halides, followed by deprotection. Alternatively, a process involving the hydrolysis of a dihalogenated biphenyl precursor under copper catalysis can yield the corresponding diol. google.com Asymmetric Ullmann reactions have also been explored, using chiral auxiliaries to induce stereoselectivity in the formation of atropisomeric biphenyls. oup.com Despite these modifications, the harsh conditions and frequent stoichiometric use of copper make the Ullmann reaction less efficient and environmentally friendly than palladium-catalyzed alternatives for complex molecules like this compound. uky.edubyjus.com

Palladium-Catalyzed Cross-Coupling Strategies

Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions due to their high efficiency, functional group tolerance, and milder reaction conditions.

Suzuki-Miyaura Coupling for the Synthesis of this compound

The Suzuki-Miyaura coupling is arguably the most powerful and versatile method for synthesizing unsymmetrical biaryls. uky.edugre.ac.uk The reaction creates a C-C bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium(0) complex. nih.govnih.gov

A highly feasible pathway to synthesize this compound via this method would involve protecting the hydroxyl groups as methyl ethers, which are robust under the coupling conditions. The key step would be the coupling of two precursors: a chlorinated aryl halide and a boronic acid derivative, or vice-versa. For instance, the coupling of 1-bromo-2-chloro-4-methoxybenzene with (4-methoxyphenyl)boronic acid . The resulting methoxy-protected biphenyl is then demethylated in a final step to yield the target diol.

The catalytic cycle for the Suzuki-Miyaura reaction involves three primary steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) intermediate.

Transmetalation: The organoboron species transfers its organic group to the palladium(II) complex, typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the biaryl product and regenerating the palladium(0) catalyst.

This method's modularity allows for the synthesis of a vast library of biphenyl compounds. gre.ac.uknih.gov

Optimization of Reaction Conditions and Catalyst Systems

The success of a Suzuki-Miyaura coupling, especially for sterically hindered or electronically challenging substrates like those needed for this compound, depends heavily on the optimization of reaction parameters. uky.edu The ortho-chlorine substituent increases steric hindrance near the reaction site, which can impede the coupling process.

Key components for optimization include the palladium source, the ligand, the base, and the solvent system. Modern catalyst systems often employ bulky, electron-rich phosphine (B1218219) ligands that promote the crucial oxidative addition and reductive elimination steps. uky.edunih.gov

| Component | Examples | Function/Rationale |

|---|---|---|

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Serves as the precatalyst which is reduced in situ to the active Pd(0) species. youtube.com |

| Ligand | PPh₃, SPhos, XPhos, RuPhos | Stabilizes the Pd catalyst; bulky phosphines like SPhos and XPhos are effective for hindered substrates. uky.eduyoutube.com |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃ | Activates the boronic acid for the transmetalation step. orgsyn.org |

| Solvent | Toluene, Dioxane, THF, DMF, Water mixtures | Solubilizes reactants and influences catalyst activity and stability. orgsyn.org |

Demethylation and Functional Group Interconversion Pathways

Functional group interconversion (FGI) is the process of converting one functional group into another and is a fundamental concept in multi-step synthesis. imperial.ac.ukvanderbilt.edu In the context of synthesizing this compound from its methoxy-protected precursor (a common strategy in Suzuki coupling), the most critical FGI is the cleavage of the aryl methyl ether bonds to reveal the final hydroxyl groups.

The demethylation of aryl methyl ethers is a well-established transformation. organic-chemistry.org Boron tribromide (BBr₃) is a highly effective, albeit harsh, reagent for this purpose, readily cleaving the strong C-O bond of the ether. uky.edunih.gov The reaction proceeds via the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, followed by nucleophilic attack of the bromide ion on the methyl group.

Other reagents can also be employed for this transformation, offering different levels of reactivity and selectivity. researchgate.netgoogle.com

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Boron Tribromide (BBr₃) | CH₂Cl₂, low temperature to room temp. | Very effective but corrosive and moisture-sensitive; requires careful handling. uky.edunih.gov |

| Hydrobromic Acid (HBr) | Aqueous solution, reflux | A classic, strong Brønsted acid method. researchgate.net |

| Aluminum Chloride (AlCl₃) / Thioether | Inert solvent, 0°C to room temp. | A Lewis acid system that can offer milder conditions. google.com |

| Iodocyclohexane / DMF | Reflux | In situ generation of HI provides an alternative for efficient demethylation. researchgate.net |

Synthesis via Chlorinated (Hydroxy)anisole Precursors

A prominent and effective method for synthesizing this compound and its analogues involves the use of chlorinated (hydroxy)anisole precursors, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki coupling. uiowa.edunih.govnih.gov This approach is favored for its high selectivity and generally good yields compared to older methods like the Cadogan reaction. uiowa.edunih.gov

The general strategy involves two main steps:

Palladium-Catalyzed Cross-Coupling : A methoxy-protected chlorinated aryl halide (such as a bromochloroanisole) is coupled with an appropriate arylboronic acid. uiowa.edunih.gov The Suzuki-Miyaura coupling is a cornerstone of this approach, wherein a palladium catalyst facilitates the formation of a new carbon-carbon bond between the two aromatic rings. nih.gov The methoxy (B1213986) group serves as a protected form of the hydroxyl group, preventing unwanted side reactions during the coupling process.

Demethylation : The resulting methoxylated biphenyl is then demethylated to yield the final dihydroxybiphenyl product. nih.govosti.gov Boron tribromide (BBr₃) in a solvent like dichloromethane (B109758) is commonly used for this deprotection step. nih.govrsc.org

A key advantage of this methodology is the ability to control the final structure with high regioselectivity by choosing the appropriate precursors. For instance, to synthesize a specific dihydroxylated PCB, one can couple a dimethoxyphenylboronic acid with a chlorinated aryl bromide. osti.gov This method avoids the use of some of the more toxic starting materials required by conventional methods. nih.gov

Table 1: Suzuki Coupling Approach for Hydroxylated PCB Synthesis

| Step | Reaction | Reagents & Conditions | Purpose | Reference |

|---|---|---|---|---|

| 1 | Coupling | Aryl Boronic Acid, Bromo(chloro)anisole, Palladium Catalyst (e.g., Pd(dppf)₂Cl₂), Aqueous Base (e.g., Na₂CO₃) | Forms the biphenyl core structure. | uiowa.edunih.gov |

This synthetic route has been successfully used to prepare a variety of hydroxylated PCB metabolites that are structurally related to those found in human plasma. uiowa.edunih.gov

Stereoselective and Regioselective Synthesis Approaches

Achieving stereoselectivity and regioselectivity is critical in the synthesis of complex molecules like this compound, particularly concerning the placement of substituents and the control of axial chirality (atropisomerism).

Regioselectivity is the controlled formation of one constitutional isomer over others. In the context of synthesizing this compound, this means ensuring the chlorine atom is at the C-2 position and the hydroxyl groups are at the C-4 and C-4' positions. The Suzuki coupling, as described previously, offers excellent regioselectivity because the final substitution pattern is precisely determined by the substitution patterns of the starting aryl halide and boronic acid. uiowa.edunih.gov

Alternative methods like the Ullmann reaction, which involves copper-catalyzed coupling of two aryl halides, can also be used. nih.govnih.govorganic-chemistry.org While historically requiring harsh conditions, modified Ullmann reactions with specific ligands can synthesize even sterically hindered PCBs with multiple ortho substituents. nih.govcapes.gov.br

Stereoselectivity , particularly achieving atroposelective synthesis, addresses the challenge of creating specific, stable rotational isomers (atropisomers). Biphenyls with bulky substituents at the ortho positions (the positions adjacent to the bond connecting the two rings) can have restricted rotation, leading to the existence of non-superimposable, mirror-image atropisomers. researchgate.net

Modern synthetic strategies for controlling this include:

Catalyst-Controlled Synthesis : Using advanced catalyst systems, such as Pd(dba)₂ with specific phosphine ligands like 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (DPDB), allows for the successful Suzuki coupling of sterically hindered precursors to yield products with three or four ortho-substituents in good yields (65-98%). nih.gov

Dynamic Kinetic Resolution : This technique is used to synthesize enantioenriched atropisomeric compounds. researchgate.netnih.gov It involves the rapid equilibration of atropisomeric enolates, where a chiral catalyst selectively promotes the reaction of one enolate over the other, leading to a high excess of one atropisomer. nih.gov For example, a racemic mixture of biaryls can be subjected to enzymatic kinetic resolution, where a lipase (B570770) selectively acylates one enantiomer, allowing for the separation of the two. researchgate.net

Table 2: Comparison of Synthetic Reactions for Regio- and Stereoselectivity

| Reaction | Catalyst | Selectivity Features | Advantages | Disadvantages | References |

|---|---|---|---|---|---|

| Suzuki Coupling | Palladium (e.g., Pd(dppf)₂Cl₂, Pd(dba)₂/DPDB) | High regioselectivity based on precursors. Can be adapted for atroposelectivity with chiral ligands/auxiliaries. | Good yields, milder conditions, less toxic reagents. | Catalyst can be sensitive; some precursors are challenging to synthesize. | uiowa.edunih.govnih.gov |

| Ullmann Reaction | Copper | Can synthesize highly substituted, symmetric, and unsymmetric biaryls. | Useful for precursors not amenable to Suzuki coupling. | Often requires high temperatures and stoichiometric copper, though modern ligands have improved this. nih.govcapes.gov.br | nih.govorganic-chemistry.org |

| Dynamic Kinetic Resolution | Chiral Catalysts (e.g., enzymes, chiral ammonium (B1175870) salts) | High enantioselectivity for atropisomers. | Can produce nearly enantiopure products from a racemic mixture. | Requires a system where atropisomers can equilibrate. | researchgate.netnih.gov |

These advanced methods provide chemists with the tools to synthesize specific isomers of this compound and its analogues, which is essential for accurately studying their biological activities.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. While the historical production of PCBs was a highly polluting process involving direct chlorination of biphenyl, modern laboratory syntheses of their metabolites can incorporate greener approaches. nih.govresearchgate.net

The 12 Principles of Green Chemistry provide a framework for this:

Prevention : It is better to prevent waste than to treat it. Synthetic routes like the Suzuki coupling are designed to be highly selective, minimizing the formation of unwanted byproducts and thus reducing waste from the outset. uiowa.edunih.gov

Atom Economy : Synthetic methods should maximize the incorporation of all materials used into the final product. While coupling reactions like Suzuki have better atom economy than older methods, they still generate stoichiometric byproducts (e.g., boronic acid salts).

Less Hazardous Chemical Syntheses : The Suzuki coupling allows for the use of less toxic starting materials compared to alternatives like the Cadogan reaction. uiowa.edunih.gov

Designing Safer Chemicals : The goal of synthesizing OH-PCBs is often for toxicological assessment, which is a key step in understanding and mitigating the risks of environmental pollutants.

Design for Energy Efficiency : Many modern catalytic reactions, including some Suzuki couplings, can be run at lower temperatures than traditional methods like the high-temperature Ullmann reaction, thus saving energy. nih.gov Microwave-assisted synthesis can also drastically reduce reaction times and energy consumption. gre.ac.uk

Use of Renewable Feedstocks : This principle is challenging to apply directly to the synthesis of aromatic compounds like biphenyls, which are typically derived from petrochemical sources.

Reduce Derivatives : The use of protecting groups, such as the methoxy group for the hydroxyl function, is a common strategy in the synthesis of OH-PCBs. nih.gov While this temporarily adds steps and generates waste (violating atom economy), it is often necessary to achieve the desired selectivity.

Catalysis : Catalytic reagents are superior to stoichiometric ones. The core of modern biphenyl synthesis is the use of palladium or copper catalysts. nih.govnih.gov These are used in small amounts and can be recycled, greatly reducing waste compared to using stoichiometric reagents. Highly efficient catalytic systems for hydrodehalogenation of PCBs also exemplify this principle. rsc.org

Design for Degradation : While the target molecule itself is a persistent organic pollutant, the research into its synthesis is aimed at understanding its environmental fate and potential for biodegradation. nih.gov

Real-time Analysis for Pollution Prevention : In-process monitoring can be used to optimize reaction conditions, minimize byproduct formation, and ensure completion, thus preventing waste.

By applying these principles, the synthesis of this compound and related compounds can be performed in a more environmentally responsible and safer manner.

Advanced Spectroscopic and Structural Elucidation of 2 Chloro 1,1 Biphenyl 4,4 Diol

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful analytical tool for investigating the molecular structure of compounds. By probing the vibrations of chemical bonds, both FTIR and Raman spectroscopy offer a unique fingerprint of the molecule, allowing for functional group identification and the study of molecular symmetry and bond strength.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of its vibrational modes. The resulting spectrum provides characteristic absorption bands for the various functional groups present in 2-Chloro-(1,1'-biphenyl)-4,4'-diol.

The primary functional groups in this molecule are the hydroxyl (-OH) groups, the aromatic biphenyl (B1667301) rings, and the carbon-chlorine (C-Cl) bond. The expected FTIR absorption bands can be inferred from the spectra of related compounds like biphenyl-4,4'-diol and other chlorinated aromatic compounds. nist.gov

O-H Stretching: A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules in the solid state.

Aromatic C-H Stretching: Sharp absorption peaks typically appear just above 3000 cm⁻¹, characteristic of the C-H bonds within the two phenyl rings.

Aromatic C=C Stretching: A series of sharp to medium absorptions are anticipated in the 1400-1600 cm⁻¹ region, corresponding to the stretching vibrations of the carbon-carbon double bonds within the aromatic rings. The substitution pattern on the rings will influence the exact position and intensity of these bands.

C-O Stretching: The stretching vibration of the carbon-oxygen bond of the phenolic hydroxyl groups is expected to produce a strong band in the 1200-1300 cm⁻¹ range.

Aromatic C-H Bending: Out-of-plane (OOP) bending vibrations for the C-H bonds on the substituted benzene (B151609) rings typically occur in the 800-900 cm⁻¹ region. The pattern of these bands can sometimes provide information about the substitution pattern of the aromatic rings.

C-Cl Stretching: The carbon-chlorine stretching vibration is expected to give rise to a medium to strong absorption band in the 600-800 cm⁻¹ region. The exact frequency can be influenced by the surrounding molecular structure.

Table 1: Predicted FTIR Spectral Data for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Hydroxyl (-OH) | 3200-3600 | Strong, Broad |

| Aromatic C-H Stretch | Phenyl Rings | 3000-3100 | Sharp, Medium |

| Aromatic C=C Stretch | Phenyl Rings | 1400-1600 | Medium to Strong |

| C-O Stretch | Phenolic C-O | 1200-1300 | Strong |

| Aromatic C-H OOP Bending | Phenyl Rings | 800-900 | Medium |

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy is complementary to FTIR and provides information on the vibrational, rotational, and other low-frequency modes in a molecule. It relies on the inelastic scattering of monochromatic light. Vibrations that cause a change in the polarizability of the molecule are Raman active.

For this compound, the Raman spectrum would be characterized by vibrations involving the biphenyl backbone and the substituent groups. Studies on closely related monochlorobiphenyls provide significant insight into the expected vibrational modes. researchgate.net The Raman spectra of biphenyl and its derivatives typically show strong peaks around 3065, 1600, 1280, 1030, and 1000 cm⁻¹. researchgate.net

Specific features that can be attributed to the 2-chloro substitution pattern include: researchgate.net

A strong peak around 1297 cm⁻¹, which is distinct from the peak at ~1276 cm⁻¹ found in biphenyl, 3-chlorobiphenyl (B164846), and 4-chlorobiphenyl. researchgate.net

A strong peak near 680 cm⁻¹, which is also present in 3-chlorobiphenyl but absent in biphenyl and 4-chlorobiphenyl. researchgate.net

A unique and strong peak around 432 cm⁻¹, which is a key characteristic of the 2-chlorobiphenyl (B15942) structure. researchgate.net

The presence of the two hydroxyl groups would also influence the spectrum, particularly through vibrations associated with the C-O bond and potentially through modes coupled to the phenyl rings.

Table 2: Characteristic Raman Peaks for 2-Chlorobiphenyl Structure

| Peak Position (cm⁻¹) | Assignment/Characteristic Feature | Reference |

|---|---|---|

| ~3065 | Aromatic C-H Stretch | researchgate.net |

| ~1600 | Aromatic Ring Stretch | researchgate.net |

| ~1297 | Ring Breathing Mode (shifted by 2-chloro substitution) | researchgate.net |

| ~1030 | Aromatic C-H in-plane bend | researchgate.net |

| ~1000 | Ring Breathing Mode | researchgate.net |

| ~760 | CCC Bending (in-plane) | researchgate.net |

| ~680 | CCC Bending (in-plane) | researchgate.net |

X-ray Crystallography for Solid-State Structure Determination (if applicable to derivatives)

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. caltech.edu While a specific crystal structure for this compound is not publicly available, the analysis of its derivatives or structurally similar compounds can provide valuable information about its expected solid-state conformation and intermolecular interactions.

For a molecule like this compound, key structural questions that could be answered by X-ray crystallography include the dihedral angle between the two phenyl rings and the nature of the hydrogen bonding network. The presence of the chlorine atom at the 2-position likely induces a significant twist in the biphenyl backbone due to steric hindrance, leading to a non-planar conformation.

Crystallographic studies on other hydroxylated and chlorinated biphenyl derivatives or related phenolic compounds reveal common packing motifs. researchgate.netnih.gov For instance, the hydroxyl groups are expected to be primary sites for strong intermolecular O-H···O hydrogen bonds, which would likely form dimers or extended chains and sheets, dominating the crystal packing. researchgate.netnih.gov The chlorine atom could also participate in weaker C-H···Cl or Cl···Cl interactions, further influencing the supramolecular architecture.

The analysis of derivatives, such as metal complexes or co-crystals, is a common strategy to obtain high-quality crystals suitable for X-ray diffraction when the parent compound is difficult to crystallize. nih.govnih.gov Such studies on derivatives of this compound would be instrumental in confirming its molecular conformation and understanding how it interacts with other molecules in a structured, solid-state environment.

Computational and Theoretical Investigations of 2 Chloro 1,1 Biphenyl 4,4 Diol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Chloro-(1,1'-biphenyl)-4,4'-diol, these methods can elucidate its electronic structure and reactivity.

Density Functional Theory (DFT) Studies on Electronic Structure

Direct Density Functional Theory (DFT) studies on this compound are not readily found in the surveyed literature. However, DFT has been widely applied to study related polychlorinated biphenyls (PCBs) and their hydroxylated metabolites. researchgate.net These studies provide a framework for understanding the electronic structure of the target molecule.

The electronic structure of this compound is primarily determined by the biphenyl (B1667301) core, with significant perturbations introduced by the chloro and hydroxyl substituents. The chlorine atom, being highly electronegative, acts as an electron-withdrawing group through the inductive effect, while the hydroxyl groups are strong electron-donating groups through resonance. The interplay of these opposing effects, along with the position of the substituents, dictates the electron density distribution across the molecule.

Computational studies on other chlorinated biphenyls have shown that the pattern and degree of chlorination significantly influence the molecular electrostatic potential (MEP). researchgate.net For this compound, the hydroxyl groups would lead to regions of negative electrostatic potential, indicating sites susceptible to electrophilic attack. Conversely, the chlorine atom and the hydrogen atoms of the aromatic rings would contribute to regions of positive electrostatic potential.

Table 1: Inferred Electronic Properties of this compound based on DFT Studies of Related Compounds

| Property | Inferred Characteristic | Rationale based on Analogous Compounds |

| Dipole Moment | Moderate to High | The asymmetrical substitution with electronegative chlorine and electropositive hydroxyl groups would result in a significant net dipole moment. The exact value would depend on the torsional angle between the phenyl rings. |

| Electron Density Distribution | Non-uniform | The electron-withdrawing nature of chlorine and electron-donating nature of hydroxyl groups create a polarized electron density distribution. |

| Molecular Electrostatic Potential (MEP) | Distinct positive and negative regions | Negative potential around the hydroxyl oxygen atoms and a more positive potential around the chlorine and hydrogen atoms are expected. |

Molecular Orbital Analysis and Frontier Orbitals of this compound

A molecular orbital (MO) analysis, particularly of the frontier molecular orbitals—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—is crucial for predicting a molecule's chemical reactivity and kinetic stability. figshare.com Although specific MO data for this compound is unavailable, general principles from related compounds can be applied.

The HOMO is typically associated with the ability to donate electrons, while the LUMO represents the ability to accept electrons. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring bearing the two hydroxyl groups, as these are strong electron-donating groups. The LUMO, on the other hand, would likely have significant contributions from the phenyl ring substituted with the electron-withdrawing chlorine atom.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity. A smaller gap generally implies higher reactivity. The presence of both electron-donating and electron-withdrawing groups in this compound would likely result in a moderately sized HOMO-LUMO gap compared to unsubstituted biphenyl.

Table 2: Predicted Frontier Orbital Characteristics of this compound

| Molecular Orbital | Predicted Localization | Implication for Reactivity |

| HOMO | Predominantly on the di-hydroxylated phenyl ring | Susceptibility to electrophilic attack on this ring. |

| LUMO | Significant contribution from the chlorinated phenyl ring | Susceptibility to nucleophilic attack, particularly at the carbon bearing the chlorine atom. |

| HOMO-LUMO Gap | Moderate | Suggests a balance between stability and reactivity. |

Molecular Docking and Interaction Modeling (excluding biological activity/toxicity)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While often used in the context of biological receptors, the principles of interaction modeling can be applied to understand non-covalent interactions with other molecules or surfaces.

In the absence of specific docking studies for this compound, we can infer its interaction potential based on its structural features. The molecule possesses several key features for non-covalent interactions:

Hydrogen Bonding: The two hydroxyl groups can act as both hydrogen bond donors and acceptors, allowing for strong interactions with other polar molecules.

Halogen Bonding: The chlorine atom can participate in halogen bonding, a non-covalent interaction where the electrophilic region on the halogen atom interacts with a nucleophilic site.

π-π Stacking: The two aromatic rings can engage in π-π stacking interactions with other aromatic systems.

Hydrophobic Interactions: The biphenyl core provides a significant hydrophobic surface area for interactions with nonpolar molecules or surfaces.

These interaction capabilities suggest that this compound could interact with a variety of materials and molecules, a property relevant in fields such as materials science and environmental chemistry.

Reactivity and Mechanism Predictions via Computational Approaches

Computational approaches, particularly DFT, can be used to predict the reactivity of a molecule and elucidate potential reaction mechanisms. For this compound, several types of reactions can be computationally investigated.

One area of interest is the mechanism of its potential degradation. DFT studies on the dechlorination of PCBs have shown that the reaction barriers are dependent on the position of the chlorine atoms. researchgate.net For this compound, computational studies could predict the feasibility of nucleophilic substitution of the chlorine atom or radical-induced dechlorination.

Furthermore, the hydroxyl groups can undergo various reactions, such as oxidation or etherification. Computational chemistry could model the transition states and reaction energies for these transformations, providing insights into the most likely reaction pathways. For instance, the oxidation of the hydroxyl groups could lead to the formation of quinone-like structures.

Conformational Analysis and Energy Landscapes

For this compound, the chlorine atom is at the 2-position, an ortho position. This will create steric hindrance with the adjacent phenyl ring, forcing the molecule to adopt a non-planar conformation. Computational studies on other ortho-substituted biphenyls have shown that the energy barrier to rotation around the central C-C bond is significantly higher than in unsubstituted biphenyl. researchgate.net

A detailed conformational analysis would involve mapping the potential energy surface as a function of the dihedral angle. This would reveal the energy minima corresponding to the most stable conformations and the energy barriers between them. It is expected that the global minimum for this compound would correspond to a twisted structure with a dihedral angle significantly different from 0° or 180°. The exact angle would be a balance between the steric repulsion of the ortho-chlorine and the electronic effects favoring conjugation (which is maximized in a planar conformation).

Chemical Reactivity and Transformation Mechanisms of 2 Chloro 1,1 Biphenyl 4,4 Diol

Oxidation and Reduction Pathways of the Biphenyl (B1667301) Diol System

The biphenyl diol system of 2-Chloro-(1,1'-biphenyl)-4,4'-diol is susceptible to both oxidation and reduction reactions, which are fundamental to its metabolic fate and environmental transformation.

Oxidation: The hydroxyl groups on the biphenyl rings make the molecule prone to oxidation. This can proceed through the formation of semiquinone radicals and subsequently to quinone-type structures. The presence of the chlorine atom can influence the redox potential of the molecule, affecting the ease of oxidation compared to its non-chlorinated parent compound, biphenyl-4,4'-diol. The oxidation process can be initiated by enzymatic systems, such as cytochrome P450 monooxygenases, or by chemical oxidants present in the environment. The resulting quinones are often more reactive than the parent diol and can participate in further reactions, including conjugation and redox cycling.

Substitution Reactions at the Aromatic Ring and Hydroxyl Groups

The chemical structure of this compound allows for substitution reactions at both the aromatic rings and the hydroxyl groups.

Aromatic Ring Substitution: The benzene (B151609) rings of the biphenyl system can undergo electrophilic substitution reactions, similar to other aromatic compounds. rsc.org The positions of substitution are directed by the existing substituents: the hydroxyl groups are activating and ortho-, para-directing, while the chlorine atom is deactivating but also ortho-, para-directing. The interplay of these directive effects, coupled with steric hindrance from the biphenyl linkage, will determine the regioselectivity of further substitutions. For instance, nitration, halogenation, or sulfonation could introduce additional functional groups onto the aromatic rings, altering the compound's properties.

Hydroxyl Group Substitution: The hydroxyl groups are nucleophilic and can undergo various substitution reactions. Etherification, for example, can occur by reaction with alkyl halides in the presence of a base. Esterification can be achieved by reacting the diol with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. These reactions would cap the hydroxyl groups, thereby modifying the polarity, solubility, and biological activity of the parent molecule.

Enzymatic Biotransformation Mechanisms

This compound, as a xenobiotic compound, is subject to enzymatic biotransformation in living organisms. These reactions are typically categorized into Phase I (functionalization) and Phase II (conjugation) metabolism. nih.gov

Hydroxylation Mechanisms by Cytochrome P450 Enzymes

Cytochrome P450 (CYP) enzymes are a major family of monooxygenases responsible for the Phase I metabolism of a wide array of xenobiotics, including polychlorinated biphenyls (PCBs) and their hydroxylated metabolites. nih.govnih.gov The biotransformation of this compound by CYPs can lead to further hydroxylation of the aromatic rings.

The catalytic cycle of CYP enzymes involves the activation of molecular oxygen to a highly reactive ferryl-oxo species, which is capable of inserting an oxygen atom into a C-H bond. nih.gov In the case of this compound, this can result in the formation of tri-hydroxylated biphenyls. The regioselectivity of hydroxylation is determined by the specific CYP isoform involved and the steric and electronic properties of the substrate. capes.gov.br The introduction of an additional hydroxyl group increases the water solubility of the molecule, facilitating its excretion.

Conjugation Reactions: Sulfation by Sulfotransferases

Sulfation is a significant Phase II conjugation reaction catalyzed by sulfotransferases (SULTs), which transfer a sulfonate group from the donor molecule 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl or amino group of a substrate. nih.gov The hydroxyl groups of this compound are potential sites for sulfation.

This conjugation reaction generally increases the water solubility of the compound, detoxifying it and preparing it for elimination. nih.gov The resulting sulfate (B86663) conjugates are typically more polar and are readily excreted in urine or bile. The efficiency and regioselectivity of sulfation can vary depending on the specific SULT isoform involved and the structure of the substrate. nih.gov

Glucuronidation by UDP-Glucuronosyltransferases

Glucuronidation, another crucial Phase II conjugation pathway, is mediated by UDP-glucuronosyltransferases (UGTs). nih.gov These enzymes catalyze the transfer of glucuronic acid from the activated donor, UDP-glucuronic acid (UDPGA), to a nucleophilic functional group, such as the hydroxyl groups of this compound. nih.govnih.gov

The formation of a glucuronide conjugate significantly enhances the hydrophilicity of the molecule, which is a key step in its detoxification and excretion from the body. nih.govnih.gov The UGT superfamily comprises several isoforms with distinct but often overlapping substrate specificities. nih.gov Therefore, one or more UGT enzymes could be involved in the glucuronidation of this biphenyl diol. The resulting glucuronide is then transported out of the cell for elimination.

| Enzyme Family | Reaction Type | Substrate Functional Group | Resulting Product |

| Cytochrome P450 (CYP) | Hydroxylation | Aromatic C-H | Hydroxylated biphenyl diol |

| Sulfotransferases (SULTs) | Sulfation | Hydroxyl (-OH) | Sulfate conjugate |

| UDP-Glucuronosyltransferases (UGTs) | Glucuronidation | Hydroxyl (-OH) | Glucuronide conjugate |

Photodegradation Mechanisms and Pathways in Solution

In the environment, this compound can be degraded by sunlight through photodegradation processes in aqueous solutions. The mechanisms of photodegradation can be complex, involving both direct and indirect photolysis.

Direct Photolysis: The molecule itself can absorb ultraviolet (UV) radiation, leading to its electronic excitation. The excited molecule can then undergo various reactions, including cleavage of the C-Cl bond to form a biphenyl radical and a chlorine radical. Homolytic cleavage of the C-OH bonds is also possible, leading to the formation of different radical species. These radicals can then react with other molecules or with themselves, leading to a variety of degradation products.

Indirect Photolysis: Photodegradation can also be initiated by other photosensitizing substances present in the water, such as dissolved organic matter (DOM). nih.gov Excited DOM can generate reactive oxygen species (ROS) like singlet oxygen (¹O₂) and hydroxyl radicals (•OH). nih.gov These highly reactive species can then attack the this compound molecule, leading to its degradation through processes like hydroxylation, oxidation, and ring cleavage. The presence of such sensitizers can significantly accelerate the photodegradation rate compared to direct photolysis.

| Photodegradation Pathway | Initiator | Key Reactive Species | Potential Reactions |

| Direct Photolysis | UV Radiation | Excited state of the molecule, radicals (e.g., biphenyl radical, Cl•) | C-Cl bond cleavage, C-OH bond cleavage |

| Indirect Photolysis | Photosensitizers (e.g., DOM) | Singlet oxygen (¹O₂), Hydroxyl radicals (•OH) | Hydroxylation, oxidation, ring cleavage |

Environmental Occurrence and Transformation Pathways of 2 Chloro 1,1 Biphenyl 4,4 Diol

Formation and Distribution in Environmental Matrices

The primary source of OH-PCBs in the environment is believed to be the hydroxylation of legacy PCBs by various organisms. nih.gov However, abiotic formation, such as through reactions with hydroxyl radicals, also contributes to their presence. nih.gov OH-PCBs, including 2-Chloro-(1,1'-biphenyl)-4,4'-diol, have been identified in a variety of environmental samples, indicating their widespread distribution. nih.govnih.gov

Detection in Sediments and Water Systems

Hydroxylated PCBs have been detected in diverse environmental matrices, including sediments, surface water, and precipitation. nih.gov Sediments, in particular, are considered a significant reservoir for PCBs and a potential source of OH-PCBs to the surrounding environment. acs.org Studies have reported the presence of OH-PCBs in sediments from various locations, including Japan and the Indiana Harbor and Ship Canal in the USA. acs.org For instance, research on sediments from the New Bedford Harbor, a Superfund site, revealed that resuspension of contaminated sediments can release PCBs into the water column, with a notable fraction being associated with dissolved organic carbon. nih.gov While specific data for this compound is often part of the broader analysis of OH-PCBs, the general findings indicate its likely presence in these matrices.

A study on drinking water in China detected various chlorinated byproducts of bisphenol A, nonylphenol, and estrogens, highlighting the potential for chlorinated phenolic compounds to be present in treated water systems. pku.edu.cn Although this study did not specifically target this compound, it underscores the importance of monitoring for such compounds in water supplies.

Congener-Specific Distribution Patterns in Environmental Samples

The distribution of OH-PCB congeners in environmental samples is often site-specific and differs from the congener profiles found in commercial PCB mixtures like Aroclors. acs.org This suggests that environmental transformation processes play a crucial role in determining the congener patterns observed in sediments and other matrices. acs.org For example, one study found that the congener profiles of OH-PCBs in sediments from the same contaminated site were similar, but they varied significantly between different sites. acs.org

Research has shown that the relative concentrations of OH-PCBs to their parent PCBs in sediments can be highly variable, ranging from 0.068% to 4.8%. acs.org In New Bedford Harbor sediments, the ratio of OH-PCBs to PCBs had a geometric mean of 0.84%. acs.org The congener distribution in these sediments was distinct, with 4-OH-PCB52 and 4′-OH-PCB18 being particularly abundant at this site, indicating site-specific transformation of PCBs. acs.org The distribution of PCB congeners has also been studied in various tissues of organisms, revealing differential accumulation based on the congener and the tissue type. nih.govnih.gov

| Location | Matrix | [OH-PCBs]/[PCBs] Ratio (%) | Key Findings |

| New Bedford Harbor, USA | Sediment | 0.32 - 4.8 (GM: 0.84) | Site-specific transformation indicated by unique congener profiles. acs.org |

| Various PCB-contaminated sites | Sediment | 0.068 - 4.8 (GM: 0.43) | OH-PCB congener distributions are site-specific. acs.org |

| Chicago, USA | Air | - | First report of OH-PCBs in environmental air samples. nih.gov |

Environmental Biotransformation Pathways

The transformation of PCBs and their hydroxylated derivatives in the environment is a complex process involving both microbial and other biological activities.

Microbial Degradation Mechanisms

Microbial degradation is a key process in the transformation of PCBs. Aerobic bacteria, such as Pseudomonas, Burkholderia, Comamonas, and Rhodococcus species, can degrade less-chlorinated PCBs through oxidative pathways. nih.gov This process typically involves dioxygenase enzymes that lead to the formation of catechol-like dihydroxylated metabolites, which can then undergo ring cleavage. nih.gov Consequently, bacterial metabolism of PCBs may not be a major source of monohydroxylated PCBs in the environment. nih.gov

Some studies have focused on the ability of specific bacteria to transform OH-PCBs. For instance, Burkholderia xenovorans LB400 was shown to be capable of transforming hydroxylated derivatives of 2,5-dichlorobiphenyl (B164882) when grown in the presence of biphenyl (B1667301). nih.gov Fungi, particularly ligninolytic fungi, are also capable of degrading or transforming OH-PCBs. nih.gov These fungi utilize extracellular enzymes like manganese peroxidase and laccase, which can break down these pollutants. nih.gov Transformation products of OH-PCBs by laccase have been identified as dimers, dechlorinated products, and quinones. nih.gov

Site-Specific Environmental Transformation Processes

The transformation of PCBs to OH-PCBs in the environment is influenced by local conditions, leading to site-specific congener profiles. acs.org This indicates that the environmental processes governing these transformations vary from one location to another. acs.org Factors such as the local microbial community composition and activity, as well as physical disturbances like dredging, can influence the transformation of PCBs and the subsequent distribution of OH-PCBs. acs.org For example, the unique presence of certain OH-PCB congeners in New Bedford Harbor sediments points to specific environmental transformation pathways occurring at that site. acs.org Furthermore, OH-PCBs can be further transformed into other compounds, such as methoxylated polychlorinated biphenyls, depending on the microbial activities present. acs.org

Abiotic Degradation Pathways in the Environment

In addition to biological transformation, abiotic processes contribute to the degradation of PCBs and the formation of OH-PCBs. One of the primary abiotic mechanisms is the reaction of PCBs with hydroxyl radicals (•OH) in the atmosphere. nih.govnih.gov This process is considered a significant sink for environmental PCBs. nih.gov The occurrence of OH-PCBs in precipitation, such as rain and snow, has been hypothesized to result from the oxidation of PCBs by these hydroxyl radicals within cloudwater and raindrops. nih.gov The degree of chlorination of the biphenyl core affects the reactivity of both PCBs and OH-PCBs, with higher chlorination generally leading to lower reactivity in oxidation reactions. nih.gov

Photolytic Degradation Processes

The environmental fate of this compound is significantly influenced by photolytic degradation, a process where light energy drives chemical breakdown. While specific studies on this particular compound are limited, the degradation pathways can be inferred from research on structurally similar compounds, such as other hydroxylated polychlorinated biphenyls (OH-PCBs) and chlorinated aromatic compounds.

Photodegradation in aquatic environments is a crucial transformation pathway for many organic pollutants. For instance, the oxidation of polychlorinated biphenyls (PCBs) by hydroxyl radicals in the atmosphere is a known abiotic mechanism for the formation of OH-PCBs. nih.gov This suggests that this compound, already being a hydroxylated compound, could be susceptible to further photolytically-induced transformations.

The process often involves the generation of highly reactive species, such as hydroxyl radicals, which can attack the aromatic rings. This can lead to a series of reactions including further hydroxylation, dechlorination, and eventual cleavage of the biphenyl structure. The presence of chromophores, parts of a molecule that absorb light, in this compound facilitates the absorption of solar radiation, initiating these degradation processes.

Research on other chlorinated compounds provides insights into potential degradation products. For example, the photodegradation of hydroxychlorothalonil, another chlorinated environmental contaminant, in aqueous solutions under simulated sunlight is rapid, with half-lives of approximately 30 minutes. nih.gov The degradation of this compound leads to hydroxylated products from the displacement of chlorine atoms, which are then further broken down into small aliphatic acids such as succinic, oxalic, and malonic acid. nih.gov It is plausible that this compound could undergo similar photolytic transformations, leading to the formation of various intermediates and ultimately mineralization.

Table 1: Photolytic Degradation of a Structurally Related Compound

This table presents data for a related compound due to the lack of specific data for this compound.

| Compound | Light Source | Medium | Half-life | Degradation Products |

|---|---|---|---|---|

| Hydroxychlorothalonil | Simulated Sunlight | Distilled-deionized water | ~30 min | Hydroxylated intermediates, succinic acid, oxalic acid, malonic acid |

Hydrolysis and Other Chemical Degradation Pathways

Hydrolysis is another key abiotic process that can contribute to the transformation of this compound in the environment. This process involves the reaction of the compound with water, which can lead to the cleavage of chemical bonds. The rate of hydrolysis is often dependent on factors such as pH, temperature, and the presence of catalysts.

Beyond hydrolysis, other chemical degradation pathways may also play a role in the transformation of this compound. Oxidation reactions, for example, are a significant fate process for many organic compounds. In the environment, these reactions can be mediated by various oxidants, including dissolved oxygen and reactive oxygen species. The degradation of lower-chlorinated PCBs by aerobic bacteria often proceeds through dihydroxylated metabolites, indicating that the hydroxyl groups already present in this compound could influence its further oxidative degradation. nih.gov

Furthermore, the transformation of OH-PCBs by certain fungi can lead to the formation of dimers, dechlorinated products, and quinones. nih.gov This suggests that biotic and abiotic chemical degradation pathways can be intertwined, leading to a complex array of transformation products in the environment.

Table 2: Potential Chemical Degradation Pathways for Chlorinated Biphenyls

This table outlines potential degradation pathways based on studies of related compounds.

| Degradation Pathway | Mediating Factors | Potential Products |

|---|---|---|

| Hydrolysis | pH, Temperature | Hydroxylated biphenyls |

| Oxidation | Dissolved oxygen, Reactive oxygen species | Catechol-like metabolites, Ring cleavage products |

| Fungal Biotransformation | Ligninolytic fungi | Dimers, Dechlorinated products, Quinones |

Advanced Analytical Methodologies for the Detection and Quantification of 2 Chloro 1,1 Biphenyl 4,4 Diol

Chromatographic Separation Techniques

Chromatographic techniques are central to the analysis of 2-Chloro-(1,1'-biphenyl)-4,4'-diol, providing the necessary separation from complex matrix components and isomeric compounds. Gas chromatography and liquid chromatography, particularly when coupled with mass spectrometry, are the most powerful tools for this purpose.

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for the analysis of semi-volatile organic compounds like chlorinated biphenyls. However, the direct analysis of hydroxylated PCBs, such as this compound, can be challenging due to the polar nature of the hydroxyl groups, which can lead to poor peak shape and analyte loss in the GC system. To address this, a derivatization step is typically employed to convert the polar hydroxyl groups into less polar ethers or esters, making the analyte more amenable to GC analysis.

Derivatization: A common derivatization agent is diazomethane (B1218177) or a similar methylating agent, which converts the hydroxyl groups to methoxy (B1213986) groups. This process enhances the volatility and thermal stability of the analyte, resulting in improved chromatographic performance.

GC-MS Parameters: While specific GC-MS parameters for this compound are not extensively documented in publicly available literature, typical conditions for the analysis of derivatized hydroxylated PCBs can be inferred.

| Parameter | Typical Value/Condition |

| GC Column | A non-polar or semi-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used. |

| Injector Temperature | 250-280 °C |

| Oven Temperature Program | A temperature gradient is typically used, starting at a lower temperature (e.g., 80-100 °C) and ramping up to a higher temperature (e.g., 280-300 °C) to ensure the separation of different congeners. |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0-1.5 mL/min). |

| Ionization Mode | Electron Ionization (EI) at 70 eV is standard for generating reproducible mass spectra. |

| Mass Analyzer | A quadrupole or ion trap mass spectrometer is commonly used for routine analysis. For higher sensitivity and selectivity, a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode can be employed. |

Liquid Chromatography (LC) Coupled with High-Resolution Mass Spectrometry (HRMS)

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) has emerged as a powerful alternative to GC-MS for the analysis of hydroxylated PCBs. A key advantage of LC-based methods is that derivatization is often not required, which simplifies sample preparation and avoids potential artifacts. lgcstandards.com

LC Separation: Reversed-phase liquid chromatography is the most common approach for separating hydroxylated PCBs.

| Parameter | Typical Value/Condition |

| LC Column | A C18 or a phenyl-hexyl column is often used to provide good separation based on the hydrophobicity of the analytes. Column dimensions are typically in the range of 50-150 mm in length and 2.1-4.6 mm in internal diameter, with particle sizes of 1.7-5 µm. |

| Mobile Phase | A gradient elution with a mixture of water and an organic solvent, such as methanol (B129727) or acetonitrile, is typically employed. The addition of a small amount of an acid (e.g., formic acid) or a buffer is often necessary to ensure good peak shape and ionization efficiency. |

| Flow Rate | Typical flow rates range from 0.2 to 0.5 mL/min. |

High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Orbitrap or time-of-flight (TOF) mass spectrometers, provide accurate mass measurements with high resolving power. ucdavis.edu This capability allows for the determination of the elemental composition of the analyte and its fragments, leading to a high degree of confidence in its identification, even in complex matrices. shimadzu.combioanalysis-zone.com

Accurate Mass Measurement: The theoretical exact mass of the [M-H]⁻ ion of this compound (C₁₂H₈ClO₂⁻) can be calculated to aid in its identification. This high-resolution data is invaluable for distinguishing the target analyte from other co-eluting compounds with the same nominal mass.

| Ion | Calculated Exact Mass (m/z) |

| [M-H]⁻ | 219.0218 |

| [M+H]⁺ | 221.0364 |

Sample Preparation and Extraction Techniques for Complex Matrices

Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) is a widely used technique for the selective extraction and pre-concentration of analytes from liquid samples. sigmaaldrich.comwindows.net For a phenolic compound like this compound, a reversed-phase SPE sorbent is typically employed.

SPE Procedure:

Conditioning: The SPE cartridge (e.g., C18 or a polymeric sorbent) is conditioned with an organic solvent (e.g., methanol) followed by water to activate the sorbent.

Loading: The aqueous sample, with its pH adjusted to be slightly acidic to ensure the analyte is in its neutral form, is passed through the cartridge. The analyte is retained on the sorbent material.

Washing: The cartridge is washed with a weak solvent (e.g., water or a water/methanol mixture) to remove interfering compounds that are not strongly retained.

Elution: The analyte is eluted from the sorbent using a small volume of a strong organic solvent (e.g., methanol, acetonitrile, or a mixture thereof).

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction (LLE) is a classical technique for separating compounds based on their differential solubility in two immiscible liquid phases, typically water and an organic solvent. libretexts.org For the extraction of the relatively non-polar this compound from aqueous samples, an organic solvent such as dichloromethane (B109758), a mixture of hexane (B92381) and acetone, or methyl tert-butyl ether (MTBE) can be used.

LLE Procedure:

The aqueous sample is placed in a separatory funnel.

The pH of the aqueous sample is adjusted to be acidic to suppress the ionization of the phenolic hydroxyl groups, thereby increasing the analyte's partitioning into the organic phase.

An immiscible organic solvent is added, and the mixture is shaken vigorously to facilitate the transfer of the analyte from the aqueous phase to the organic phase.

The two phases are allowed to separate, and the organic layer containing the analyte is collected.

The extraction process may be repeated with fresh organic solvent to improve the extraction efficiency. libretexts.org

Extraction Efficiency: The efficiency of LLE is determined by the distribution coefficient (Kd) of the analyte between the two phases. The XLogP3 value for this compound is predicted to be 3.7, indicating a significant preference for the organic phase under neutral or acidic conditions. The extraction efficiency can be further enhanced by performing multiple extractions with smaller volumes of the organic solvent. libretexts.org

Development of Reference Standards and Certified Materials for Analytical Research

The availability of high-purity reference standards is a prerequisite for the accurate quantification of this compound. These standards are used for instrument calibration and for spiking samples to determine method recovery and performance.

Synthesis and Characterization: Reference standards of this compound are typically synthesized in specialized laboratories. The synthesis may involve the coupling of a chlorinated benzene (B151609) derivative with a protected dihydroxybenzene, followed by deprotection. The final product must be rigorously purified and characterized to confirm its identity and purity. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis are used for structural elucidation and purity assessment.

Certified Reference Materials (CRMs): Certified Reference Materials are ideal for method validation and quality control as they are provided with a certificate of analysis that states the certified concentration and its uncertainty. lgcstandards.com While a specific CRM for this compound from major metrological institutes was not identified in the search, custom synthesis by specialty chemical companies is a potential source. When a CRM is not available, a well-characterized in-house or commercial standard of known purity should be used. The table below lists suppliers of related chlorinated compounds, which may have the capability for custom synthesis.

| Compound Name | Supplier |

| 1-[(2-Chlorophenyl)phenylmethyl]piperazine | LGC Standards |

| 4,4'-Difluorobiphenyl | AccuStandard |

It is imperative for any laboratory conducting quantitative analysis of this compound to use a reference standard of the highest available purity and to document its source and characterization data.

Quality Assurance and Quality Control in Analytical Method Validation

The validation of analytical methods for the detection and quantification of this compound is underpinned by rigorous Quality Assurance (QA) and Quality Control (QC) protocols. These measures are essential to ensure that the data generated are reliable, reproducible, and fit for their intended purpose. QA encompasses the total management system that directs and controls an organization with regard to quality, while QC refers to the operational techniques and activities used to fulfill the requirements for quality. taylorfrancis.com For a compound like this compound, which belongs to the broader class of hydroxylated polychlorinated biphenyls (OH-PCBs), these procedures are critical due to the complexity of environmental and biological matrices and the low concentrations at which these compounds often occur.

A comprehensive QA program ensures that analytical results are accurate and reproducible, which can be validated through participation in inter-laboratory comparison studies. nih.gov The overarching goal is to achieve global comparability of data, a crucial aspect for environmental monitoring and regulatory compliance. nih.gov The validation process itself involves establishing key performance parameters to demonstrate the suitability of the analytical method. researchgate.net

Key Validation Parameters

Method validation for this compound involves the systematic evaluation of several key parameters. These parameters are defined by international guidelines and are fundamental to demonstrating a method's reliability. The process confirms that the analytical procedure employed for a specific test is suitable for its intended use. researchgate.net

Linearity and Range

Linearity demonstrates the method's ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standards of known concentrations. For instance, in a gas chromatography-mass spectrometry (GC-MS) method developed for a similar class of compounds, linearity was established over a concentration range of 0.08 to 40 ppm with a coefficient of determination (R²) value of 0.9999, indicating excellent linearity. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. nih.gov For trace analysis of compounds like OH-PCBs, achieving low LODs and LOQs is critical. In a validated GC-MS method for a related chloro-compound, the LOD and LOQ were reported as 0.05 ppm and 0.08 ppm, respectively. nih.gov Another study focusing on OH-PCBs reported congener-specific LOQs in the range of picograms per sample based on analysis of method blanks. uiowa.edu

Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value, often assessed through recovery studies using spiked samples or certified reference materials (CRMs). Precision measures the degree of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the coefficient of variation (%CV) or relative standard deviation (RSD). nih.gov For example, a study on a related analytical method reported accuracy (recovery) ranging from 90.5% to 108.7%, with a relative standard deviation for repeatability of 6.0%. nih.gov Another validation study showed recovery rates between 81.6% and 114.5% and intermediate precision from 1.6% to 7.6%. nih.gov

Selectivity and Specificity

Selectivity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is particularly important for OH-PCBs, as they are often found in complex mixtures with parent PCBs and other organochlorine compounds. nih.gov High-resolution capillary gas chromatography is often employed to separate individual congeners. nih.gov Techniques like tandem mass spectrometry (MS/MS) further enhance selectivity by monitoring specific precursor-product ion transitions, which helps in distinguishing the target analyte from matrix interferences. nih.govresearchgate.net

Recovery

Recovery studies are essential to evaluate the efficiency of the entire analytical procedure, including sample extraction, cleanup, and concentration steps. This is often determined by spiking a blank matrix with a known amount of the analyte standard before extraction. The analysis of surrogate compounds, which are structurally similar to the analyte but not expected to be in the sample, is also a common practice to monitor method performance for each sample. epa.gov For OH-PCBs, extraction efficiencies for surrogate compounds are a key quality control metric. uiowa.edu

Implementation of QA/QC Procedures

The implementation of QA/QC involves a set of routine procedures to ensure the continued validity of the analytical data.

Internal Quality Control

Internal quality control (IQC) involves the routine analysis of control samples alongside test samples. researchgate.net This typically includes:

Method Blanks: A clean matrix sample that is processed and analyzed in the same manner as the field samples. It is used to identify any contamination introduced during the analytical process. epa.gov

Laboratory Control Samples (LCS): A blank matrix spiked with a known concentration of the analyte. The recovery of the analyte in the LCS is used to monitor the accuracy and performance of the method.

Matrix Spikes/Matrix Spike Duplicates (MS/MSD): Aliquots of a field sample are spiked with a known amount of the analyte and analyzed. This helps to assess the effect of the sample matrix on the analytical method's accuracy and precision.

Analysis of Duplicates: Analyzing duplicate samples provides a measure of the method's precision on real-world samples. epa.gov

External Quality Control

External quality control (EQC) involves participation in proficiency testing (PT) or inter-laboratory comparison programs. researchgate.net In these programs, a coordinating body distributes a common sample to multiple laboratories, and the results are compared. Successful participation in such programs provides independent verification of a laboratory's competence and the accuracy of its data. nih.gov This is particularly important for achieving comparable data across different studies and monitoring programs for environmental pollutants like OH-PCBs.

The table below summarizes typical measurement quality objectives for the analysis of PCBs and related compounds, which are applicable to this compound.

| Quality Control Sample | Frequency | Acceptance Criteria | Corrective Action |

| Method Blank | 1 per batch of 20 samples | Below Limit of Quantification (LOQ) | Re-analyze samples if analyte is detected |

| Laboratory Control Sample | 1 per batch of 20 samples | 70-130% Recovery | Re-prepare and re-analyze batch if outside limits |

| Matrix Spike / Duplicate | 1 per batch of 20 samples | 70-130% Recovery, <20% RPD | Flag data if outside limits due to matrix interference |

| Surrogate Spikes | Every sample | 60-140% Recovery | Re-extract and re-analyze sample if outside limits |

| Certified Reference Material | 1 per batch or as available | Within certified range | Investigate and rectify analytical bias |

| RPD: Relative Percent Difference. This table presents generalized acceptance criteria; specific projects may have different requirements. |

Certified Reference Materials (CRMs)

The use of Certified Reference Materials is a cornerstone of modern QA. taylorfrancis.com CRMs are materials with one or more property values that are certified by a technically valid procedure, accompanied by a certificate. When available, analyzing a CRM containing this compound or a similar OH-PCB provides the most direct way to assess the accuracy of the entire analytical method. However, a significant challenge in the analysis of many OH-PCBs is the limited availability of commercial analytical standards and CRMs for all possible congeners. nih.govresearchgate.net This often necessitates the use of semi-targeted methods where quantification relies on the response of other available standards. nih.gov

Derivatization and Functionalization Strategies for Research Applications

Synthesis of Sulfated Derivatives for Mechanistic Studies

The sulfation of hydroxylated PCBs is a key metabolic pathway in humans and other organisms. nih.gov This process, catalyzed by sulfotransferases, converts OH-PCBs into more water-soluble sulfate (B86663) conjugates, which can affect their biological activity and excretion. nih.govnih.gov

To investigate the role of sulfation in the toxicology of 2-Chloro-(1,1'-biphenyl)-4,4'-diol, researchers synthesize its sulfated derivatives. A common synthetic route involves the reaction of the parent diol with a sulfating agent, such as 2,2,2-trichloroethyl chlorosulfate, in the presence of a base like N,N-dimethylpyridin-4-amine (DMAP). uky.edu This is followed by a deprotection step to yield the desired sulfate monoester. uky.edu

Table 1: Synthetic Methods for PCB Sulfate Esters

| Step | Reagents and Conditions | Purpose |

| Sulfation | 2,2,2-trichloroethyl chlorosulfate, DMAP | Addition of a protected sulfate group to the hydroxyl moieties. |

| Deprotection | Zinc powder, ammonium (B1175870) formate | Removal of the protecting group to yield the final sulfate monoester. |

This table provides a generalized overview of a synthetic approach for creating sulfated PCB metabolites for research purposes. uky.edu

Esterification and Etherification of Hydroxyl Groups for Probe Development

The hydroxyl groups of this compound are prime targets for esterification and etherification reactions. These modifications are employed to create chemical probes that can be used to study protein binding, cellular uptake, and other biological interactions.

Esterification: This process involves reacting the diol with a carboxylic acid or its derivative, such as an acyl chloride, to form an ester linkage. mdpi.comnih.govorganic-chemistry.org By attaching a fluorescent tag or a biotin (B1667282) molecule to the diol via an ester bond, researchers can create probes for use in fluorescence microscopy, flow cytometry, and affinity purification experiments. These probes help to visualize the subcellular localization of the compound and identify its protein binding partners.

Etherification: This involves the formation of an ether linkage by reacting the diol with an alkyl halide or other suitable electrophile. Similar to esterification, etherification can be used to append various functional groups to the diol. For example, the synthesis of methoxylated derivatives of PCBs can provide insights into alternative metabolic pathways. nih.gov

The choice between esterification and etherification can depend on the desired stability of the resulting probe, as esters are generally more susceptible to hydrolysis by cellular esterases than ethers.

Table 2: Functionalization of Hydroxyl Groups for Probe Development

| Reaction | Reagent Type | Resulting Linkage | Application |

| Esterification | Carboxylic acid, Acyl chloride | Ester | Attachment of fluorescent tags, affinity labels |

| Etherification | Alkyl halide | Ether | Creation of more stable probes, synthesis of methoxylated derivatives |

This table outlines common chemical reactions used to functionalize the hydroxyl groups of this compound for the development of research probes. mdpi.comnih.gov

Modification for Polymerization or Material Science Precursors (academic context only)

In the realm of academic materials science, the di-functional nature of this compound makes it a potential monomer for the synthesis of novel polymers. The two hydroxyl groups can participate in polymerization reactions to form polyesters or polyethers.

For instance, reacting the diol with a diacyl chloride could lead to the formation of a polyester. Similarly, reaction with a dihalide under appropriate conditions could yield a polyether. The incorporation of the chlorinated biphenyl (B1667301) moiety into a polymer backbone could impart specific properties to the resulting material, such as altered thermal stability, flame retardancy, or refractive index.

It is important to emphasize that this application is purely within the academic and research context, exploring the fundamental chemistry and potential properties of new materials. One approach to creating polymers from biphenyl precursors involves the functionalization with acrylate (B77674) groups, which can then undergo free radical polymerization. nih.gov

Isotopic Labeling for Mechanistic and Fate Studies

Isotopic labeling is an indispensable tool for tracing the environmental fate and metabolic pathways of this compound. By replacing one or more atoms in the molecule with a heavier, stable isotope (e.g., deuterium (B1214612) (²H) or carbon-13 (¹³C)), researchers can track the compound through complex biological and environmental systems using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netresearchgate.net

Deuterium Labeling: The introduction of deuterium atoms can be achieved through various synthetic methods, such as the reduction of a ketone precursor with a deuterated reducing agent like sodium borodeuteride. researchgate.net Deuterium-labeled standards are crucial for accurate quantification in metabolic studies and for differentiating the compound from naturally occurring background levels.

Carbon-13 Labeling: Incorporating ¹³C atoms into the biphenyl backbone provides a powerful way to follow the metabolic breakdown of the molecule. researchgate.net This allows researchers to identify novel metabolites and understand the cleavage of the biphenyl ring, a critical step in its degradation. researchgate.net The use of ¹⁴C-labeled PCBs has also been instrumental in understanding their in vivo metabolism and elimination. nih.gov

These isotopically labeled analogues are essential for conducting detailed studies on bioaccumulation, biotransformation, and excretion, providing unambiguous evidence of the compound's fate. nih.govresearchgate.net

Table 3: Isotopically Labeled Analogs for Research Applications

| Isotope | Labeling Position | Analytical Technique | Research Application |

| Deuterium (²H) | On aromatic rings or hydroxyl groups | Mass Spectrometry, NMR | Quantitative analysis, metabolic tracing |

| Carbon-13 (¹³C) | Biphenyl backbone | Mass Spectrometry, NMR | Elucidation of metabolic pathways, degradation studies |

This table summarizes the use of stable isotopes in the study of this compound. researchgate.netresearchgate.net

Future Research Trajectories for 2 Chloro 1,1 Biphenyl 4,4 Diol

Elucidation of Undiscovered Transformation Pathways

The biotransformation of PCBs is a complex process involving multiple enzymatic pathways that vary across different species and environmental conditions. nih.govresearchgate.net While it is known that 2-Chloro-(1,1'-biphenyl)-4,4'-diol is a metabolite of a parent PCB, its own subsequent fate in the environment and in biological systems is largely uncharacterized. Future research must focus on identifying and characterizing these downstream transformation pathways.

Microbial degradation is a primary mechanism for the environmental breakdown of PCBs. frontiersin.orgnih.gov This process often involves a two-stage sequence: anaerobic reductive dechlorination followed by aerobic degradation. nih.govwikipedia.org For a mono-chlorinated diol like the target compound, several potential pathways could be investigated:

Further Hydroxylation: Organisms may introduce additional hydroxyl groups to the biphenyl (B1667301) structure, catalyzed by cytochrome P450 (CYP) monooxygenases, to increase water solubility and facilitate excretion. researchgate.net This could lead to the formation of various chlorinated biphenyl-triol isomers.

Dechlorination: Reductive dechlorination, a process well-documented for more highly chlorinated PCBs, could potentially remove the single chlorine atom, yielding biphenyl-4,4'-diol. wikipedia.orgnih.gov Identifying the specific microorganisms and enzymes capable of this transformation under various environmental conditions (e.g., in soil, sediment) is a key research goal.

Conjugation: In mammalian systems, phenolic metabolites like OH-PCBs can undergo Phase II metabolism, where they are conjugated with molecules such as glucuronic acid or sulfate (B86663). acs.org Investigating the formation of glucuronide and sulfate conjugates of this compound is essential for understanding its metabolic clearance.

Ring Cleavage: Aerobic bacteria utilize the biphenyl degradation (bph) pathway to cleave the aromatic rings of less-chlorinated PCBs, ultimately mineralizing them to CO2 and water. wikipedia.org Research should explore whether this compound can serve as a substrate for the enzymatic machinery of the bph pathway.

Table 1: Potential Transformation Reactions for this compound

| Transformation Type | Catalyzing System (Hypothesized) | Potential Product(s) | Research Goal |

|---|---|---|---|

| Hydroxylation | Cytochrome P450 (CYP) Enzymes | Chlorinated biphenyl-triols | Identify specific CYP isozymes and resulting isomer structures. |

| Dechlorination | Anaerobic Microbial Consortia | Biphenyl-4,4'-diol | Isolate and characterize dechlorinating microorganisms and enzymes. |

| Sulfation | Sulfotransferases (SULTs) | Sulfated conjugates | Quantify the extent of sulfation and its impact on biological persistence. |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Glucuronide conjugates | Determine the role of glucuronidation in the detoxification and excretion pathway. |

| Ring Cleavage | Biphenyl degradation (bph) pathway enzymes | Benzoic acid derivatives, TCA cycle intermediates | Assess susceptibility to microbial mineralization. |

Development of Novel Synthetic Strategies for Regiospecific Isomers

The lack of analytical standards for many PCB metabolites, including specific isomers of this compound, is a significant barrier to research. nih.gov Developing robust and selective synthetic methods is crucial for producing these compounds for toxicological studies, as analytical reference materials, and for investigating structure-activity relationships.